molecular formula C24H24N4 B14367208 4,4'-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) CAS No. 90523-93-6

4,4'-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline)

Cat. No.: B14367208
CAS No.: 90523-93-6
M. Wt: 368.5 g/mol
InChI Key: CJSDGRGHPBYWPH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) typically involves the reaction of phthalazine derivatives with N,N-dimethylaniline under specific conditions. One common method is the Stille cross-coupling reaction, where 4,7-dibromo-phthalazine is reacted with N,N-dimethylaniline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline).

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the phthalazine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced phthalazine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) is unique due to its phthalazine core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and advanced materials.

Properties

CAS No.

90523-93-6

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

IUPAC Name

4-[4-[4-(dimethylamino)phenyl]phthalazin-1-yl]-N,N-dimethylaniline

InChI

InChI=1S/C24H24N4/c1-27(2)19-13-9-17(10-14-19)23-21-7-5-6-8-22(21)24(26-25-23)18-11-15-20(16-12-18)28(3)4/h5-16H,1-4H3

InChI Key

CJSDGRGHPBYWPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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